molecular formula C10H17NO2 B2452623 Ethyl 3-allylpyrrolidine-3-carboxylate CAS No. 2173999-14-7

Ethyl 3-allylpyrrolidine-3-carboxylate

Cat. No. B2452623
CAS RN: 2173999-14-7
M. Wt: 183.251
InChI Key: QGGUVLFMNZCCEJ-UHFFFAOYSA-N
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Description

Ethyl 3-allylpyrrolidine-3-carboxylate is a chemical compound. It is related to the class of compounds known as pyrrolidines . Pyrrolidines are organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves several methods. One method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .


Molecular Structure Analysis

The molecular structure of Ethyl 3-allylpyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Pyrrolidine derivatives, including Ethyl 3-allylpyrrolidine-3-carboxylate, can participate in various chemical reactions. For instance, they can undergo N-heterocyclization with primary amines and diols, catalyzed by a Cp*Ir complex . They can also react with readily available and stable O-benzoylhydroxylamines in the presence of a proficient rhodium catalyst .

Scientific Research Applications

Coumarin Synthesis

Ethyl 3-allylpyrrolidine-3-carboxylate plays a crucial role in the synthesis of coumarin derivatives. Specifically, it participates in Knoevenagel condensation followed by intramolecular cyclization. This cascade process leads to the formation of either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . These coumarin derivatives find applications in areas such as food additives, cosmetics, optical devices, dyes, and drug candidates.

Antiviral Activity

Indole derivatives, including those containing the pyrrolidine ring, exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents against influenza A virus. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity with an IC50 of 7.53 μmol/L . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus .

Tyrosinase Inhibition

The catechol moiety (2,4-dihydroxyl groups) of ethyl 3-allylpyrrolidine-3-carboxylate plays a crucial role in tyrosinase inhibition. This property is relevant in cosmetic and pharmaceutical applications, as tyrosinase is involved in melanin production .

Anti-HIV Activity

Molecular docking studies have indicated that certain indole derivatives, including those related to ethyl 3-allylpyrrolidine-3-carboxylate, exhibit anti-HIV-1 activity. These compounds may interfere with viral replication .

Synthetic Intermediates

Ethyl 3-allylpyrrolidine-3-carboxylate serves as a valuable synthetic intermediate for various heterocyclic compounds. Researchers have used it to synthesize novel derivatives, including pyrimidines, pyrazoles, and pyrans .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like Ethyl 3-allylpyrrolidine-3-carboxylate, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes developing new synthetic methods, improving synthetic efficiencies, and making synthetic processes more environmentally friendly . Additionally, the use of pyrrolidine-based organocatalysts in asymmetric synthesis has been highlighted as a significant area of future research .

properties

IUPAC Name

ethyl 3-prop-2-enylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h3,11H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGUVLFMNZCCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-allylpyrrolidine-3-carboxylate

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